5-Ethylsulfanylpent-1-yne
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Overview
Description
5-Ethylsulfanylpent-1-yne is an organic compound with the molecular formula C7H12S It is characterized by the presence of an ethylsulfanyl group attached to a pent-1-yne backbone
Scientific Research Applications
5-Ethylsulfanylpent-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylsulfanylpent-1-yne typically involves the reaction of 1-pentyne with ethylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
1-Pentyne+Ethylthiol→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Ethylsulfanylpent-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted pent-1-yne derivatives.
Mechanism of Action
The mechanism of action of 5-Ethylsulfanylpent-1-yne involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may modulate signal transduction pathways by interacting with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
5-Methylsulfanylpent-1-yne: Similar structure with a methylsulfanyl group instead of an ethylsulfanyl group.
5-Propylsulfanylpent-1-yne: Contains a propylsulfanyl group.
5-Butylsulfanylpent-1-yne: Contains a butylsulfanyl group.
Uniqueness
5-Ethylsulfanylpent-1-yne is unique due to its specific ethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-ethylsulfanylpent-1-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12S/c1-3-5-6-7-8-4-2/h1H,4-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIKWDRHHHHJIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57079-99-9 |
Source
|
Record name | 5-(ethylsulfanyl)pent-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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